In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 4,6-Diamino-2-hydroxypyrimidine
In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 4,6-Diamino-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and biological activity of 4,6-Diamino-2-hydroxypyrimidine (CAS 56-06-4), a compound of significant interest in biochemical research and drug development. This document details its solubility in various solvents, provides exemplary experimental protocols for its analysis, and illustrates its mechanism of action as an inhibitor of a key biological pathway.
Quantitative Solubility Data
The solubility of 4,6-Diamino-2-hydroxypyrimidine has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for experimental work.
| Solvent | Solubility | Temperature (°C) | Method | Source |
| Water | 11.5 g/L | 20 | Not Specified | [1] |
| 10 mg/mL (requires sonication) | Not Specified | Ultrasonic | ||
| 6 mg/mL | Not Specified | Not Specified | [2] | |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (198.22 mM) | Not Specified | Not Specified | [2] |
| Soluble | Not Specified | Not Specified | ||
| Ethanol | Insoluble | Not Specified | Not Specified | [2] |
| Methanol | Slightly Soluble | Not Specified | Not Specified | [3] |
| Aqueous Alkali | Soluble | Not Specified | Not Specified | [4] |
| Phosphate-Buffered Saline (PBS) | 6.5 mg/mL (51.54 mM) | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of scientific findings. Below are representative methodologies for the synthesis and analysis of 4,6-Diamino-2-hydroxypyrimidine.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a procedure published in Organic Syntheses.
Objective: To synthesize 2,4-Diamino-6-hydroxypyrimidine via the condensation of ethyl cyanoacetate with guanidine.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
-
1-L round-bottomed flask with a reflux condenser and calcium chloride drying tube
-
Boiling water bath
Procedure:
-
Preparation of Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol.
-
Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
Preparation of Guanidine Solution: While the first mixture stands, prepare a second solution of sodium ethoxide with the same volume and concentration. To this second solution, add 97 g (1.02 moles) of guanidine hydrochloride.
-
Filtration: Separate the resulting sodium chloride by filtration to obtain a clear filtrate containing guanidine.
-
Condensation Reaction: Add the guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the resulting mixture for 2 hours under reflux.
-
Isolation of Product: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Crystallization and Collection: Upon cooling the solution, yellow needles of 2,4-diamino-6-hydroxypyrimidine will separate. Collect the crystals by filtration. This procedure typically yields 101–103 g (80–82%) of the product.
Determination of Thermodynamic (Equilibrium) Solubility
This protocol describes a general "shake-flask" method for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of 4,6-Diamino-2-hydroxypyrimidine in a selected solvent at a specific temperature.
Materials:
-
4,6-Diamino-2-hydroxypyrimidine (solid)
-
Selected solvent (e.g., water, DMSO, PBS)
-
Sealed vials (e.g., glass HPLC vials with screw caps)
-
Thermostatically controlled shaker or orbital incubator
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid 4,6-Diamino-2-hydroxypyrimidine to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Quantification: Prepare a series of standard solutions of 4,6-Diamino-2-hydroxypyrimidine of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically reported in mg/mL or µM.
Biological Activity and Signaling Pathway
4,6-Diamino-2-hydroxypyrimidine is a well-characterized inhibitor of the enzyme GTP cyclohydrolase I (GCH1). GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters.
By inhibiting GCH1, 4,6-Diamino-2-hydroxypyrimidine effectively blocks the synthesis of BH4, leading to a reduction in the activity of BH4-dependent enzymes. This mechanism of action makes it a valuable tool for studying the physiological roles of BH4 and the consequences of its depletion.
Tetrahydrobiopterin (BH4) Synthesis Pathway and Inhibition
The following diagram illustrates the de novo synthesis pathway of Tetrahydrobiopterin (BH4) from Guanosine Triphosphate (GTP) and indicates the point of inhibition by 4,6-Diamino-2-hydroxypyrimidine.
Caption: De novo biosynthesis of Tetrahydrobiopterin (BH4) and its inhibition.
Experimental Workflow for GCH1 Inhibition Assay
The following diagram outlines a typical experimental workflow to assess the inhibitory activity of 4,6-Diamino-2-hydroxypyrimidine on GTP cyclohydrolase I.
Caption: Workflow for GCH1 enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mygenefood.com [mygenefood.com]
- 3. Phenotypic drug screen uncovers the metabolic GCH1/BH4 pathway as key regulator of EGFR/KRAS-mediated neuropathic pain and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. materialneutral.info [materialneutral.info]
